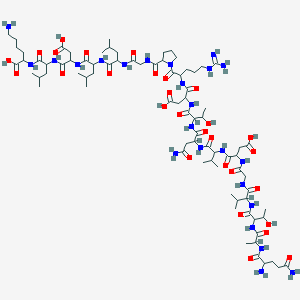
Anxiety Peptide;diazepam binding inhibitor human
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound known as Anxiety Peptide, also referred to as diazepam binding inhibitor human, is a multifunctional protein. It is recognized for its ability to displace diazepam from its binding site on the gamma-aminobutyric acid A receptor.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diazepam binding inhibitor human involves recombinant DNA technology. The gene encoding this protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of diazepam binding inhibitor human follows similar principles but on a larger scale. Fermentation tanks are used to culture the host cells, and the protein is harvested and purified using high-throughput chromatography systems. The production process is optimized to ensure high yield and purity of the protein .
化学反应分析
Types of Reactions: Diazepam binding inhibitor human undergoes various biochemical reactions, including binding to gamma-aminobutyric acid A receptors and interacting with long-chain fatty acyl coenzyme A esters. These interactions can modulate the activity of enzymes involved in fatty acid metabolism .
Common Reagents and Conditions: The common reagents used in the study of diazepam binding inhibitor human include gamma-aminobutyric acid, diazepam, and long-chain fatty acyl coenzyme A esters. The conditions for these reactions typically involve physiological pH and temperature to mimic the natural environment of the protein .
Major Products Formed: The major products formed from the interactions of diazepam binding inhibitor human include altered gamma-aminobutyric acid receptor activity and changes in fatty acid metabolism. These products have significant implications for the regulation of anxiety and metabolic processes .
科学研究应用
Diazepam binding inhibitor human has a wide range of scientific research applications. In chemistry, it is used to study the binding interactions with gamma-aminobutyric acid receptors and fatty acyl coenzyme A esters. In biology, it is studied for its role in regulating anxiety and metabolic processes. In medicine, it has potential therapeutic applications for anxiety disorders and metabolic diseases. In industry, it is used in the development of new drugs targeting gamma-aminobutyric acid receptors and fatty acid metabolism .
作用机制
The mechanism of action of diazepam binding inhibitor human involves its binding to gamma-aminobutyric acid A receptors, displacing diazepam and modulating the receptor’s activity. This modulation can result in anxiolytic effects. Additionally, the protein binds to long-chain fatty acyl coenzyme A esters, influencing fatty acid metabolism by interacting with enzymes such as acetyl coenzyme A carboxylase .
相似化合物的比较
Similar Compounds: Similar compounds to diazepam binding inhibitor human include other endogenous ligands that bind to gamma-aminobutyric acid receptors, such as enkephalins and endorphins. These compounds also modulate receptor activity but have different binding affinities and effects .
Uniqueness: Diazepam binding inhibitor human is unique in its dual role as both a modulator of gamma-aminobutyric acid receptor activity and a regulator of fatty acid metabolism. This dual functionality distinguishes it from other similar compounds and highlights its potential for therapeutic applications in both anxiety disorders and metabolic diseases .
属性
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[2-[(2,5-diamino-5-oxopentanoyl)amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H138N24O29/c1-35(2)26-46(67(120)96-48(28-37(5)6)69(122)98-51(31-59(114)115)71(124)97-47(27-36(3)4)68(121)95-45(80(133)134)18-14-15-23-82)92-56(110)33-89-74(127)53-20-17-25-105(53)79(132)44(19-16-24-88-81(86)87)94-70(123)52(32-60(116)117)100-77(130)63(41(12)106)104-72(125)49(29-55(85)109)99-76(129)62(39(9)10)101-73(126)50(30-58(112)113)93-57(111)34-90-75(128)61(38(7)8)102-78(131)64(42(13)107)103-65(118)40(11)91-66(119)43(83)21-22-54(84)108/h35-53,61-64,106-107H,14-34,82-83H2,1-13H3,(H2,84,108)(H2,85,109)(H,89,127)(H,90,128)(H,91,119)(H,92,110)(H,93,111)(H,94,123)(H,95,121)(H,96,120)(H,97,124)(H,98,122)(H,99,129)(H,100,130)(H,101,126)(H,102,131)(H,103,118)(H,104,125)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,86,87,88) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVIBIVJSXWMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H138N24O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1912.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
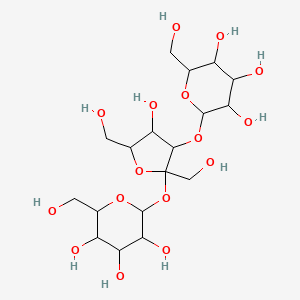
![rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B13389141.png)
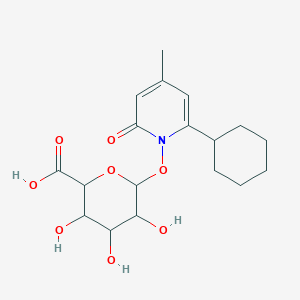


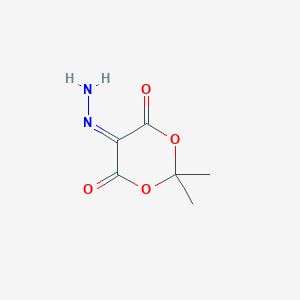
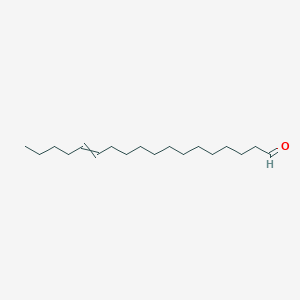

![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)
![N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide](/img/structure/B13389192.png)
![2-(2,2,2-Trifluoroethyl)-5'-[3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B13389199.png)

![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13389208.png)

